

A Comparative Safety and Toxicity Profile of Dykellic Acid and Other Dicarboxylic Acids

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Compound of Interest

Compound Name: Dykellic Acid

Cat. No.: B15612687

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the safety and toxicity profiles of **Dykellic Acid** (also known as Diglycolic Acid) and other structurally related dicarboxylic acids: Oxalic Acid, Malonic Acid, and Succinic Acid. The information is intended to assist researchers, scientists, and drug development professionals in evaluating these compounds for various applications. The data presented is compiled from safety data sheets and toxicological studies, with a focus on quantitative comparisons, experimental methodologies, and mechanisms of action.

Comparative Toxicity Data

The following tables summarize the key toxicological endpoints for **Dykellic Acid** and its comparators. Data is presented based on standardized testing protocols, primarily from the Organisation for Economic Co-operation and Development (OECD).

Table 1: Acute Oral Toxicity

Compound	CAS Number	LD50 (Oral, Rat)	GHS Category
Dykellic Acid (Diglycolic Acid)	110-99-6	500 mg/kg	Category 3
Oxalic Acid	144-62-7	375 - 425 mg/kg[1][2]	Category 3
Malonic Acid	141-82-2	1310 - 3250 mg/kg[3] [4]	Category 4
Succinic Acid	110-15-6	2260 mg/kg[5][6]	Category 5 (May be harmful if swallowed)

Table 2: Skin and Eye Irritation/Corrosion

Compound	Skin Irritation/Corrosion (Rabbit)	Eye Irritation/Corrosion (Rabbit)
Dykellic Acid (Diglycolic Acid)	Category 2 (Causes skin irritation)	Category 2 (Causes serious eye irritation)
Oxalic Acid	Corrosive[7]	Category 1 (Causes serious eye damage)[8]
Malonic Acid	Mild irritant to no irritation[4][9]	Category 1 (Causes serious eye damage)[4][9]
Succinic Acid	No skin irritation[10]	Category 1 (Causes serious eye damage)[6][10]

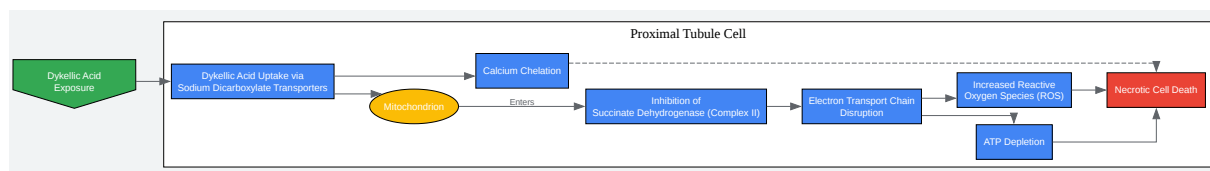
Table 3: Genotoxicity, Carcinogenicity, and Reproductive Toxicity

Compound	Genotoxicity (Ames Test)	Carcinogenicity	Reproductive Toxicity
Dykellic Acid (Diglycolic Acid)	No data available	No data available	No data available
Oxalic Acid	Negative[8]	No evidence of carcinogenicity in rats[8]	Effects observed secondary to parental toxicity; may impair sperm quality[7][8]
Malonic Acid	No data available	Not classified as a carcinogen[11]	Not classified as a reproductive toxicant[11][12]
Succinic Acid	No data available	Not classified as a carcinogen[13][14]	Not classified as a reproductive toxicant; no developmental toxicity observed in rats[6][13]

Mechanisms of Toxicity

Dykellic Acid (Diglycolic Acid)

The primary mechanism of **Dykellic Acid** toxicity is linked to renal and mitochondrial dysfunction.[10][15] It acts as a nephrotoxic agent by being actively transported into human proximal tubule cells.[15] Inside the cells, it disrupts cellular metabolic pathways. Specifically, **Dykellic Acid** inhibits succinate dehydrogenase, a key enzyme in the citric acid cycle and electron transport chain.[1] This inhibition leads to decreased oxygen consumption, depletion of cellular ATP, and an increase in reactive oxygen species (ROS), ultimately causing cell death by necrosis.[1][15] Furthermore, **Dykellic Acid** can chelate calcium, which may contribute to its toxic effects.[10]

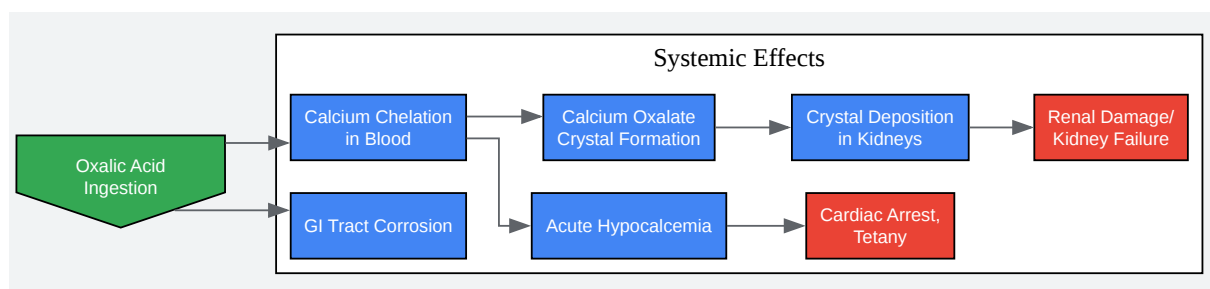


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Dykellic Acid Toxicity Pathway

Oxalic Acid

The toxicity of Oxalic Acid stems from both its corrosive nature and its ability to chelate calcium ions.[4][16] Upon ingestion, it can cause severe irritation and corrosion of the gastrointestinal tract.[4] Systemically, it binds with calcium in the blood to form insoluble calcium oxalate crystals. This leads to acute hypocalcemia, which can manifest as weakness, tetany, and cardiac arrest.[4][16] These calcium oxalate crystals can deposit in various tissues, most notably the kidneys, leading to renal damage and failure.[17][18]



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Oxalic Acid Toxicity Pathway

Experimental Protocols

The following are summaries of the methodologies for key toxicological experiments cited in this guide, based on OECD guidelines.

Acute Oral Toxicity - Fixed Dose Procedure (OECD 420)

This method is designed to assess the acute toxic effects of a substance following a single oral administration.

- Principle: A stepwise procedure where groups of animals of a single sex (typically female rats) are dosed at one of four fixed dose levels: 5, 50, 300, and 2000 mg/kg body weight. The initial dose is selected based on a sighting study. The endpoint is the observation of clear signs of toxicity at a particular dose level, rather than mortality.
- Procedure:
 - A sighting study is performed with single animals to determine the appropriate starting dose for the main study.
 - In the main study, a group of 5 animals is dosed at the selected starting dose.
 - If no toxicity is observed, the next higher dose is used in a new group of animals. If evident toxicity is observed, the test is stopped. If mortality occurs, the next lower dose is tested.
 - Animals are observed for a total of 14 days for signs of toxicity and mortality. Body weight is recorded weekly.
 - At the end of the observation period, all animals are subjected to a gross necropsy.
- Data Interpretation: The test allows for the classification of the substance into one of the GHS categories for acute oral toxicity based on the dose at which evident toxicity is observed.

Acute Dermal Irritation/Corrosion (OECD 404)

This test evaluates the potential of a substance to cause irritation or corrosion to the skin.

- Principle: The test substance is applied to a small area of the skin of an albino rabbit for a defined period. The resulting skin reaction is observed and scored.

- Procedure:
 - A single dose of 0.5 g (solid) or 0.5 mL (liquid) of the test substance is applied to a shaved area of the rabbit's skin. An untreated area serves as a control.
 - The application site is covered with a gauze patch and semi-occlusive dressing for a 4-hour exposure period.
 - After 4 hours, the dressing is removed, and the skin is cleaned.
 - Skin reactions (erythema and edema) are scored at 1, 24, 48, and 72 hours after patch removal. Observations may continue for up to 14 days to assess the reversibility of the effects.
- Data Interpretation: The mean scores for erythema and edema are used to classify the substance as irritating or non-irritating according to GHS criteria. Corrosive substances are identified by irreversible tissue damage.

Acute Eye Irritation/Corrosion (OECD 405)

This test assesses the potential of a substance to cause irritation or corrosion to the eyes.

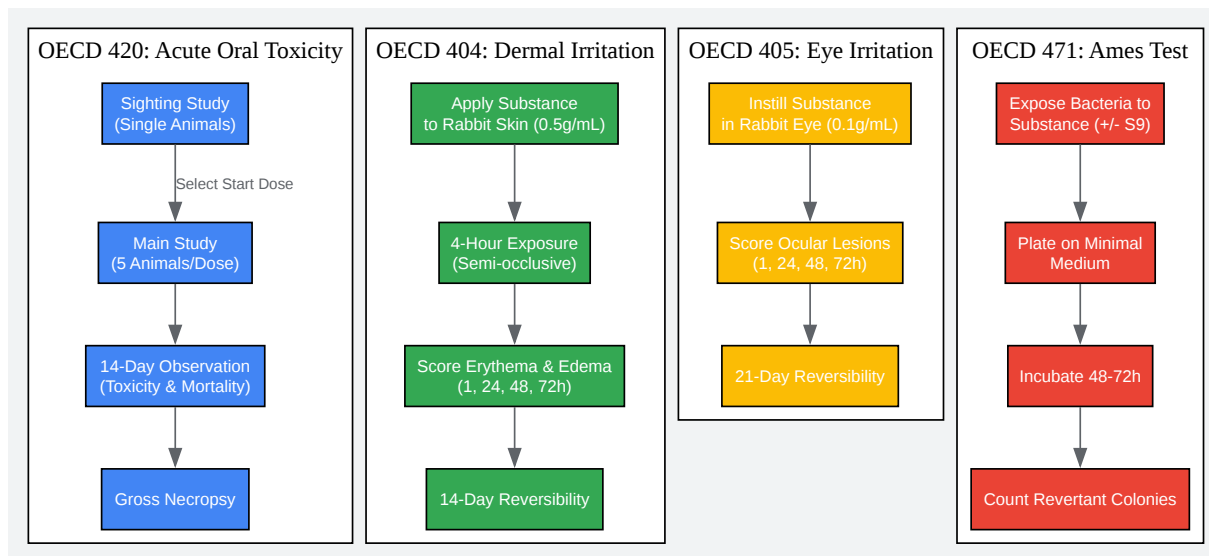
- Principle: A single dose of the test substance is applied to the conjunctival sac of one eye of an albino rabbit, with the other eye serving as a control. The resulting ocular reactions are observed and scored.
- Procedure:
 - A single dose of 0.1 g (solid) or 0.1 mL (liquid) of the test substance is instilled into the conjunctival sac of one eye.
 - The eye is not washed out for at least 24 hours.
 - Ocular reactions (corneal opacity, iritis, conjunctival redness, and chemosis) are scored at 1, 24, 48, and 72 hours after application. Observations can be extended up to 21 days to evaluate the reversibility of effects.

- **Data Interpretation:** The scores for corneal opacity, iritis, conjunctival redness, and chemosis are used to classify the substance as causing serious eye damage (Category 1), eye irritation (Category 2), or as non-irritating, based on the severity and reversibility of the observed lesions.

Bacterial Reverse Mutation Test (Ames Test - OECD 471)

This in vitro assay is used to detect gene mutations induced by a chemical.

- **Principle:** The test utilizes several strains of *Salmonella typhimurium* and *Escherichia coli* that are auxotrophic for a specific amino acid (e.g., histidine for *Salmonella*). These strains have mutations that prevent them from synthesizing this amino acid. The test measures the ability of a substance to cause a reverse mutation (reversion) that restores the ability of the bacteria to synthesize the amino acid and grow on an amino acid-deficient medium.
- **Procedure:**
 - The bacterial tester strains are exposed to the test substance at a range of concentrations, both with and without an exogenous metabolic activation system (S9 mix, derived from rat liver).
 - The bacteria are then plated on a minimal agar medium that lacks the required amino acid.
 - After incubation for 48-72 hours, the number of revertant colonies on each plate is counted.
- **Data Interpretation:** A substance is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies to a level that is significantly above the spontaneous reversion rate of the negative control.



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Toxicology Experimental Workflows

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